Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine
Description
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-[1-(4-Nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine (abbreviated as Fmoc-Lys(Nde)-OH per ) is a specialized lysine derivative extensively used in peptide synthesis. Its structure features:
- An Nα-Fmoc group (9-fluorenylmethoxycarbonyl), a base-labile protecting group widely employed in solid-phase peptide synthesis (SPPS) .
- An Nε-substituent comprising a 4-nitro-1,3-dioxo-indan-2-ylidene ethyl group.
The compound’s molecular weight is 583.60 g/mol (MFCD02684460), and it is designed for applications requiring selective ε-amino modification while retaining α-amino protection. Its nitro-dioxo-indan group may enhance photostability or facilitate tracking via UV spectroscopy during synthesis .
Properties
CAS No. |
1926163-02-1 |
|---|---|
Molecular Formula |
C32H29N3O8 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |
InChI |
InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39)/t25-/m0/s1 |
InChI Key |
JWAWLLHLNGKAOE-VWLOTQADSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine typically involves multiple steps. The initial step often includes the protection of the amino group of L-lysine with the 9-fluorenylmethoxycarbonyl group. This is followed by the introduction of the 1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl group to the epsilon-amino group of lysine. The reaction conditions usually involve the use of organic solvents such as dimethylformamide and catalysts like diisopropylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogenation catalysts: For reduction reactions.
Acids and bases: For deprotection and substitution reactions.
Organic solvents: Such as dimethylformamide and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while deprotection reactions yield the free amino acid.
Scientific Research Applications
Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Biological Studies: Used in studies involving protein-protein interactions and enzyme mechanisms.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine involves its role as a protecting group in peptide synthesis. The 9-fluorenylmethoxycarbonyl group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. The protective group can be selectively removed under mild conditions, allowing for the stepwise construction of peptides.
Comparison with Similar Compounds
Comparison with Similar Lysine Derivatives
The following table compares Fmoc-Lys(Nde)-OH with structurally and functionally related lysine derivatives, highlighting key differences in protecting groups, molecular properties, and applications:
Structural and Functional Analysis
Steric and Electronic Effects
- Fmoc-Lys(Nde)-OH : The nitro-dioxo-indan group imposes significant steric hindrance, which may slow coupling kinetics but improve regioselectivity during ε-modification. The nitro group enhances UV detectability (λ~270–300 nm) .
- Trityl Derivatives (e.g., 4-Methyltrityl) : Bulkier than nitro-dioxo-indan, these groups offer superior acid lability (cleaved with 1% TFA) but reduce solubility in polar solvents .
- Click Chemistry Derivatives (e.g., Azide/Alkyne) : Enable bioorthogonal reactions (e.g., CuAAC, SPAAC) for post-synthetic modifications, a feature absent in the nitro-dioxo-indan variant .
Deprotection Strategies
- Fmoc-Lys(Nde)-OH : The Fmoc group is removed with piperidine, while the nitro-dioxo-indan group may require harsher conditions (e.g., hydrazine) or remain intact for end-use applications .
- Boc-Protected Derivatives : Boc is cleaved with trifluoroacetic acid (TFA), enabling orthogonal α/ε deprotection when paired with base-labile Fmoc .
- Tetradecanoyl (Myristoyl): Stable under standard SPPS conditions; removed via saponification or enzymatic cleavage .
Application-Specific Advantages
- Photostability and Tracking : The nitro group in Fmoc-Lys(Nde)-OH provides inherent UV detectability, useful for monitoring synthesis without additional tags .
- Lipopeptides: Tetradecanoyl derivatives enhance membrane affinity, critical for antimicrobial or drug delivery peptides .
- Orthogonal Protection : Trityl and Boc groups enable multi-step syntheses with sequential deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
